1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
Description
This compound features a urea backbone (NH–CO–NH) substituted with a 4-chlorophenyl group and a methyl-linked 1-phenyltetrazole moiety. Such structural attributes suggest applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., corrosion inhibition) .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAREDCDDSZXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Chlorophenyl Isocyanate: The synthesized tetrazole is then coupled with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and urea linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:
*Estimated based on structural similarity to and .
Key Observations:
- Tetrazole Positioning: The target compound’s tetrazole is methyl-linked, unlike 3GG (direct phenyl attachment).
- Electron-Withdrawing Groups : Fluorine substituents in the difluorophenyl analogue (941965-10-2) increase electronegativity and metabolic stability compared to the target’s chlorine .
- Heterocyclic Variations : The thiophene-methyl substituent (941875-78-1) introduces sulfur, which may enhance metal coordination (e.g., in corrosion inhibition) but reduce solubility .
- Urea Modifications : The methoxy-substituted analogue (149282-10-0) lacks a tetrazole, reducing hydrogen-bonding capacity but increasing hydrophobicity .
Research Findings and Functional Implications
Corrosion Inhibition:
The target compound’s urea-tetrazole scaffold aligns with studies showing organic ureas as effective corrosion inhibitors. Quantum chemical calculations (e.g., using Multiwfn ) suggest that the tetrazole’s electron-rich nitrogen atoms facilitate adsorption onto metal surfaces, while the 4-chlorophenyl group enhances film stability. Compared to the thiophene analogue (941875-78-1), the target may exhibit superior inhibition due to stronger hydrogen bonding .
Pharmacological Potential:
- Enzyme Inhibition : The methyl-tetrazole group in the target compound mimics carboxylate bioisosteres, a feature exploited in angiotensin II receptor blockers. However, the fluorinated analogue (941965-10-2) may offer better pharmacokinetics due to fluorine’s metabolic resistance .
- Structural Insights : Crystallographic studies using SHELX programs could resolve the target’s binding mode in enzyme pockets, contrasting with the methoxy-substituted urea (149282-10-0), which lacks a hydrogen-bonding tetrazole .
Biological Activity
1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group and a tetrazole moiety. Its molecular formula is , with a molecular weight of approximately 344.78 g/mol. The presence of the chlorophenyl group is significant for its biological activity, as halogenated phenyl compounds often exhibit enhanced interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways, including the Bcl-2 family proteins .
- Antimicrobial Properties : Research has suggested that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity Type | Target | IC50/EC50 (µM) | Study Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 10 - 20 | |
| Antimicrobial | Bacterial strains | 5 - 15 | |
| Anti-inflammatory | Inflammatory markers | 50 - 100 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Research : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) and increased apoptosis markers compared to untreated controls. This suggests that the compound effectively targets cancerous cells while sparing normal cells .
- Antimicrobial Testing : A series of tests against E. coli and Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µM, indicating its potential as an antimicrobial agent .
- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups, supporting its role as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane (DCM) or ethanol under nitrogen atmosphere. Reaction conditions should include stoichiometric equivalents of the 4-chlorophenyl isocyanate and the tetrazole-methylamine precursor. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. For analogous urea derivatives, reaction temperatures of 0–25°C and overnight stirring yield >75% purity .
Q. What analytical techniques validate the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Refine single-crystal data using SHELXL (e.g., twin refinement for high-resolution data) to resolve bond lengths and angles with <0.01 Å precision .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, tetrazole CH2 at δ 4.8–5.2 ppm).
- IR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450–1520 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₅H₁₂ClN₅O: 322.0856) .
Advanced Research Questions
Q. How can molecular docking studies elucidate this compound’s interaction with biological targets?
- Methodological Answer : Use AutoDock4 with flexible side-chain receptor models to account for induced-fit binding. Key steps:
Prepare the ligand with Gasteiger charges and rotatable bonds.
Define the grid box to encompass the active site (e.g., 60 × 60 × 60 ų).
Run Lamarckian genetic algorithm (50 runs, 25 million evaluations).
Validate docking poses via cross-docking with HIV protease-like protocols (RMSD <2.0 Å) .
Q. How to resolve discrepancies between computational binding affinity predictions and experimental IC₅₀ values?
- Methodological Answer :
- Force field calibration : Adjust AMBER/CHARMM parameters for urea hydrogen-bonding interactions.
- Solvent effects : Include explicit water molecules or use GBSA/MM-PBSA solvation models.
- Experimental validation : Reassess bioactivity using orthogonal assays (e.g., SPR for binding kinetics, enzymatic inhibition assays). Cross-reference with Multiwfn -derived electrostatic potential (ESP) maps to identify critical binding regions .
Q. What computational tools analyze electron density distribution and bonding in this compound?
- Methodological Answer : Use Multiwfn to calculate:
- Electron Localization Function (ELF) : Identify lone pairs on the tetrazole nitrogen (ELF >0.85).
- AIM (Atoms in Molecules) topology : Quantify bond critical points (e.g., urea C=O ρ(r) ~1.8 eÅ⁻³).
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O/N contacts) .
Q. How to optimize crystallographic refinement for accurate structural resolution?
- Methodological Answer :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<0.8 Å) datasets.
- Refinement in SHELXL :
- Apply TWIN/BASF commands for twinned crystals.
- Restrain anisotropic displacement parameters (ADPs) for non-H atoms.
- Validate with R₁ <5% and wR₂ <12% .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across different assays?
- Methodological Answer :
- Assay-specific variables : Control pH (e.g., 7.4 for physiological conditions), solvent (DMSO <1% v/v), and temperature (25–37°C).
- Target selectivity screening : Use kinase profiling panels or proteome-wide affinity capture.
- Meta-analysis : Compare with structurally analogous ureas (e.g., pesticidal 3-(p-chlorophenyl)-1,1-dimethylurea in ) to identify SAR trends .
Key Research Tools
| Tool/Method | Application | Reference |
|---|---|---|
| SHELXL | Crystallographic refinement | |
| AutoDock4 | Molecular docking with flexibility | |
| Multiwfn | Electron density analysis | |
| DCC/EDCI-mediated synthesis | Urea bond formation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
